molecular formula C8H15Cl2N3 B6224036 N-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride CAS No. 2763751-16-0

N-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride

Cat. No.: B6224036
CAS No.: 2763751-16-0
M. Wt: 224.13 g/mol
InChI Key: CUZHRWHBIIAIFE-UHFFFAOYSA-N
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Description

N-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as N-methylhydrazine and cyclohexanone.

    Cyclization Reaction: The starting materials undergo a cyclization reaction to form the indazole ring. This reaction is often catalyzed by acidic or basic conditions.

    Amination: The resulting intermediate is then subjected to amination to introduce the amine group at the 6-position of the indazole ring.

    Hydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization or chromatography to isolate the desired product.

    Quality Control: Rigorous testing to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Electrophiles: Including alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield N-methyl-4,5,6,7-tetrahydro-2H-indazol-6-one.

    Reduction: Can produce N-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine.

    Substitution: Results in various substituted indazole derivatives.

Scientific Research Applications

N-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibiting or activating their function.

    Interact with Receptors: Modulating signal transduction pathways.

    Affect Cellular Processes: Such as cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride
  • 4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride

Uniqueness

N-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride is unique due to its specific methylation at the nitrogen atom, which can influence its chemical reactivity and biological activity compared to other indazole derivatives.

Properties

CAS No.

2763751-16-0

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.13 g/mol

IUPAC Name

N-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine;dihydrochloride

InChI

InChI=1S/C8H13N3.2ClH/c1-9-7-3-2-6-5-10-11-8(6)4-7;;/h5,7,9H,2-4H2,1H3,(H,10,11);2*1H

InChI Key

CUZHRWHBIIAIFE-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2=C(C1)NN=C2.Cl.Cl

Purity

95

Origin of Product

United States

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